![molecular formula C6H8N4O2 B2648160 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid CAS No. 1518364-52-7](/img/structure/B2648160.png)
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid
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Description
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine is a chemical compound with the molecular formula C5H8N4 . It is also known by other names such as Tetramethylenetetrazole .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine involves several steps. One method involves the condensation of 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine consists of a tetrazole ring fused with a pyridine ring . The molecular weight of the compound is 124.14 .Scientific Research Applications
Synthesis and Characterization
Multicomponent Synthesis
A study detailed the iodine-catalyzed, one-pot synthesis of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids, showcasing a promising approach for the synthesis of tetrazolopyrimidines under mild conditions, highlighting the simplicity and eco-friendliness of the method (Zeng, Ren, & Cai, 2011).
Novel Compounds Synthesis
Research into pyrazolo[3,4-b]pyridines as potent and selective inhibitors of A1 adenosine receptors, utilized derivatives of the chemical structure for the synthesis of compounds with high affinity and selectivity (Manetti et al., 2005).
DNA Interaction Studies
Nickel(II), copper(II), and zinc(II) complexes of pyridine-based tetrazolo[1,5-a]pyrimidine ligands were synthesized and characterized, showing significant luminescence and potential for DNA binding, suggesting applications in bioimaging and therapeutic agents (Haleel et al., 2014).
Photoluminescence Properties
A study on d(10) coordination polymers based on tetrazolo[1,5-a]pyridine ligands demonstrated improved catalytic activity and photoluminescence, indicating their potential in materials science applications (Wang et al., 2016).
Antimicrobial Activity
The synthesis of 7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates was explored for their antimicrobial properties, showcasing the potential for developing new antimicrobial agents (Gein et al., 2009).
properties
IUPAC Name |
5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c11-6(12)4-1-2-10-5(3-4)7-8-9-10/h4H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUIDOTYHSITMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=N2)CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid |
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